molecular formula C16H17N3O3S B2941444 2-{2-[(benzenesulfonyl)methyl]pyrrolidine-1-carbonyl}pyrazine CAS No. 1797081-56-1

2-{2-[(benzenesulfonyl)methyl]pyrrolidine-1-carbonyl}pyrazine

Cat. No.: B2941444
CAS No.: 1797081-56-1
M. Wt: 331.39
InChI Key: KEXPWHQJQAJHLK-UHFFFAOYSA-N
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Description

2-{2-[(benzenesulfonyl)methyl]pyrrolidine-1-carbonyl}pyrazine is a complex organic compound that features a pyrrolidine ring, a pyrazine ring, and a benzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(benzenesulfonyl)methyl]pyrrolidine-1-carbonyl}pyrazine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize the reaction conditions, reduce waste, and improve the overall efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-{2-[(benzenesulfonyl)methyl]pyrrolidine-1-carbonyl}pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions typically involve specific temperatures, solvents, and catalysts to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

2-{2-[(benzenesulfonyl)methyl]pyrrolidine-1-carbonyl}pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{2-[(benzenesulfonyl)methyl]pyrrolidine-1-carbonyl}pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine and pyrazine derivatives, such as:

Uniqueness

What sets 2-{2-[(benzenesulfonyl)methyl]pyrrolidine-1-carbonyl}pyrazine apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

[2-(benzenesulfonylmethyl)pyrrolidin-1-yl]-pyrazin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S/c20-16(15-11-17-8-9-18-15)19-10-4-5-13(19)12-23(21,22)14-6-2-1-3-7-14/h1-3,6-9,11,13H,4-5,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEXPWHQJQAJHLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=NC=CN=C2)CS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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